3-amino-1-propyl-1H-pyrazole-4-carboxylic acid
Description
3-Amino-1-propyl-1H-pyrazole-4-carboxylic acid (CAS: 41680-34-6, IUPAC name: 3-amino-1H-pyrazole-4-carboxylic acid) is a pyrazole derivative featuring a propyl substituent at the N1 position and an amino group at the C3 position of the heterocyclic ring. This compound has been historically marketed for applications in pharmaceutical and agrochemical research, particularly due to the bioactivity of pyrazole derivatives in modulating biological targets such as enzymes and receptors . However, commercial availability of this compound has been discontinued, prompting interest in structurally related alternatives .
Properties
IUPAC Name |
3-amino-1-propylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-2-3-10-4-5(7(11)12)6(8)9-10/h4H,2-3H2,1H3,(H2,8,9)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIDSSHFAADTTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1-propyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form 3-amino-4-ethoxycarbonylpyrazole. This intermediate is then subjected to further reactions to introduce the propyl group and convert the ester to a carboxylic acid .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives depending on the substituents introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Alcohol derivatives of the pyrazole ring.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-1-propyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-amino-1-propyl-1H-pyrazole-4-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Analogous Pyrazole Derivatives
The following table summarizes key structural and functional differences between 3-amino-1-propyl-1H-pyrazole-4-carboxylic acid and its analogues:
Structural and Functional Differences
Substituent Effects
- Amino vs. Nitro Groups: The amino group in this compound enhances nucleophilicity and hydrogen-bonding capacity compared to the electron-withdrawing nitro group in 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. This difference may influence reactivity in coupling reactions or biological target binding .
- The cyclopropyl group in 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid imposes steric constraints, which could affect metabolic stability in drug design .
Physicochemical Properties
Crystallographic studies of 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid reveal a hydrogen-bonded network (N–H⋯O, N–H⋯N, O–H⋯N), stabilizing its crystal lattice. In contrast, the propyl variant’s longer alkyl chain may reduce crystal packing efficiency, impacting solubility and formulation stability .
Biological Activity
3-Amino-1-propyl-1H-pyrazole-4-carboxylic acid (3AP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
3AP is characterized by a pyrazole ring with an amino group and a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of 154.17 g/mol. The presence of the amino and carboxylic acid groups allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.
The biological activity of 3AP largely depends on its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit key enzymes involved in various biochemical pathways, leading to altered cellular functions. For instance, the carboxylic acid group can participate in hydrogen bonding and ionic interactions, which are crucial for binding to enzyme active sites.
1. Anti-inflammatory Activity
Research has indicated that 3AP exhibits significant anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response .
2. Antimicrobial Properties
3AP has been investigated for its antimicrobial activity against various bacterial strains. Notably, it showed sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA), indicating potential as an antibiotic agent .
3. Anticancer Potential
In studies assessing the anticancer activity of 3AP, it was found to exhibit cytotoxic effects against several cancer cell lines, including HeLa and A549 cells. The mechanism involves inducing apoptosis through the modulation of cell cycle regulators such as Bcl-2 and Bax .
Case Studies
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of 3AP in a carrageenan-induced edema model in mice. Results showed that treatment with 3AP significantly reduced paw edema compared to the control group, demonstrating its efficacy comparable to standard anti-inflammatory drugs like indomethacin .
Case Study 2: Antimicrobial Efficacy
In another investigation, 3AP was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory concentrations (MIC) against both MSSA and E. coli, suggesting its potential utility in treating bacterial infections .
Table 1: Summary of Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
